

Alisporivir structure cyclosporin A analog differences

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Compound Focus: Alisporivir

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Structural Modifications and Molecular Mechanism

The core structural differences between **alisporivir** and CsA reside at two key amino acid positions, which fundamentally alter its biological activity.

Feature	Cyclosporin A (CsA)	Alisporivir (ALV)
Residue at Position 3	Sarcosine (SAR) [1]	N-methyl-d-alanine (DAM, or Me-alanine) [1] [2]
Residue at Position 4	N-methyl-l-leucine (MLE) [1]	N-ethyl-l-valine (NEV) [1] [2]
Primary Target	Cyclophilin A (CypA) [1] [3]	Cyclophilin A (CypA) [1] [2]
Immunosuppressive	Yes [1] [3]	No [1] [4] [2]
Calcineruin Binding	Yes (via CypA-CsA complex) [1] [3]	No (side-chain of NEV4 blocks interaction) [1] [5] [4]

These modifications achieve two critical outcomes:

- **Enhanced Target Binding:** The changes result in a slightly higher binding affinity for Cyclophilin A (CypA) and a significantly slower dissociation rate from the target compared to CsA [1].
- **Abolished Immunosuppression:** The conformation of the N-ethyl-L-valine (NEV) side chain at position 4 creates a steric hindrance that **prevents the CypA-ALV complex from recruiting and binding to calcineurin** [1] [5] [4]. Since the inhibition of calcineurin is the key step in suppressing T-cell activation, this change renders **alispovir** non-immunosuppressive [1] [3].

The following diagram illustrates the divergent signaling pathways triggered by CsA and **alispovir** due to their structural differences:

Divergent mechanisms of Cyclosporin A and Alispovir.

Quantitative Binding and Functional Data

The table below summarizes key experimental data comparing the binding and functional effects of **alispovir** and CsA.

Parameter	Cyclosporin A (CsA)	Alispovir (ALV)	Experimental Context & Notes
Kd for CypA	~11 nM [1]	~7-8 nM [1]	Measured against human Cyclophilin A. ALV has a slightly higher affinity.
koff from CypA	$27 \pm 3 \times 10^{-4} \text{ s}^{-1}$ [1]	$2.4 \pm 0.1 \times 10^{-4} \text{ s}^{-1}$ [1]	ALV dissociates from CypA ~10x slower, indicating a more stable complex.
Anti-HCV EC ₅₀	-	Low nM range [2]	In HCV replicon assays; ALV is 5-10x more potent than CsA in cellular models [1].
MPT Pore Inhibition	Effective at $\leq 1 \mu\text{M}$ [6] [7]	Effective at $\leq 1 \mu\text{M}$ [6] [7]	Both inhibit the Mitochondrial Permeability Transition pore, likely via CypD inhibition.

Parameter	Cyclosporin A (CsA)	Alisporivir (ALV)	Experimental Context & Notes
Mitochondrial Respiration	Suppressed at 5 μ M [6]	More pronounced suppression at 5 μ M [6]	High, non-therapeutic concentrations; effect may be due to membrane interaction.

Key Experimental Methodologies

The following are detailed methodologies for key experiments used to characterize **alisporivir**.

X-ray Crystallography of the CypA-ALV Complex

This method is used to determine the high-resolution 3D structure of the protein-ligand complex.

- **Macromolecule Production:** The gene for human CypA is cloned into an expression vector (e.g., pET-15b) with an N-terminal His-tag. The protein is expressed in *E. coli* BL21(DE3) cells induced by IPTG [1].
- **Purification:** CypA is purified using nickel-affinity chromatography (e.g., HisTrap column). The His-tag is cleaved using thrombin and removed via a second nickel-affinity step [1].
- **Crystallization:** The purified CypA is complexed with **alisporivir** and crystallized. Crystals of the CypA-ALV complex were grown and cryo-cooled for data collection [1].
- **Data Collection & Refinement:** X-ray diffraction data is collected (e.g., at 1.5 Å resolution). The structure is solved using molecular replacement and refined with programs like REFMAC or PHENIX [1] [5].

Assessment of Mitochondrial Function

This protocol evaluates the compound's effect on mitochondrial bioenergetics and the MPT pore.

- **Mitochondrial Isolation:** Mitochondria are isolated from rat skeletal muscle or mouse liver via differential centrifugation [6] [7].
- **Calcium Capacity Assay:** Mitochondria are incubated with Ca^{2+} pulses. Calcium capacity is measured as the amount of Ca^{2+} required to trigger the MPT (indicated by mitochondrial swelling). Compounds are tested at 1 μ M for specific inhibition [6].

- **Oxidative Phosphorylation:** Oxygen consumption rates (States 2, 3, and 4) are measured using a Clark-type oxygen electrode. Parameters like ADP/O and Respiratory Control Index (RCI) are calculated [6] [7].
- **Membrane Potential ($\Delta\Psi$):** Changes in $\Delta\Psi$ are assessed using fluorescent dyes like Safranin O [6].

NMR Spectroscopy for Structural Analysis

This technique analyzes the solution-phase structure and dynamics of the compounds themselves.

- **Sample Preparation:** CsA and ALV are dissolved in deuterated chloroform (CDCl_3) [6] [8].
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired to assign chemical shifts. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to determine through-space nuclear Overhauser effects (NOEs), which provide distance constraints [8].
- **Structure Calculation:** The NOE-derived distance restraints are used in molecular dynamics (MD) simulations to compute the three-dimensional structures of the molecules and assess their backbone flexibility [6].

Therapeutic Applications and Mechanisms

The unique properties of **alisorivir** make it a promising therapeutic candidate for several conditions:

- **Antiviral Therapy:** **Alisorivir** has shown high potency against **Hepatitis C Virus (HCV)** in clinical trials by inhibiting the CypA-dependent replication machinery of the virus. Its high genetic barrier to resistance and pangenotypic activity are major advantages [1] [2]. It also exhibits activity against other viruses like HIV and Equine arteritis virus that depend on cyclophilins [1].
- **Mitochondrial Diseases & Metabolic Disorders:** By inhibiting cyclophilin D (CypD), **alisorivir** blocks the MPT pore, a key driver of mitochondrial dysfunction. This has shown benefit in models of **Duchenne muscular dystrophy** [1] and **diabetes mellitus**. In diabetic mice, **alisorivir** treatment improved glucose tolerance, restored mitochondrial ultrastructure and function, and reduced oxidative stress in skeletal muscle [7].

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